Blestrin D

Description

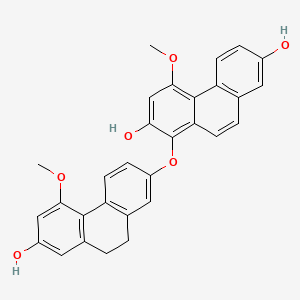

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H24O6 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

1-[(7-hydroxy-5-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-4-methoxyphenanthrene-2,7-diol |

InChI |

InChI=1S/C30H24O6/c1-34-26-14-20(32)12-18-4-3-17-13-21(7-10-22(17)28(18)26)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)27(35-2)15-25(30)33/h5-15,31-33H,3-4H2,1-2H3 |

InChI Key |

FDWCJAPUGMZZCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)OC4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Blestrin D from Bletilla striata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Blestrin D, a bioactive biphenanthrene, from its natural source, the tubers of Bletilla striata. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a relevant signaling pathway to facilitate a deeper understanding of the processes and the compound's potential mechanism of action.

Introduction

Bletilla striata (Thunb.) Rchb.f., a terrestrial orchid, has a long history of use in traditional medicine. Its tubers are a rich source of a diverse array of phytochemicals, including polysaccharides, bibenzyls, phenanthrenes, and biphenanthrenes. Among these, this compound, a biphenanthrene with the molecular formula C₃₀H₂₄O₆, has been identified as a potent inhibitor of butyrylcholinesterase (BChE), suggesting its therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] This guide details the scientific procedures for extracting and purifying this compound, providing a foundation for further research and development.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data related to the extraction of bioactive compounds from Bletilla striata and the biological activity of this compound.

Table 1: Extraction Yields of Compound Classes from Bletilla striata

| Compound Class | Extraction Method | Solvent System | Typical Yield Range | Source |

| Polysaccharides (BSP) | Hot Water Extraction & Ethanol Precipitation | Water, 95% Ethanol | 5% - 15% (of dry weight) | [4] |

| Phenanthrenes & Bibenzyls | Reflux Extraction | 95% Ethanol | 0.5% - 2% (of crude extract) | [3] |

| Biphenanthrenes | Solvent Partitioning of Ethanolic Extract | Ethyl Acetate | Not explicitly stated, but present in the ethyl acetate fraction | [3] |

Table 2: Biological Activity of this compound

| Compound | Target | Activity Type | IC₅₀ Value | Therapeutic Potential |

| This compound | Butyrylcholinesterase (BChE) | Mixed-type inhibitor | 8.1 µM | Alzheimer's Disease |

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of phenanthrenes and related compounds from Bletilla striata.

1. Preparation of Plant Material

-

Source: Dried tubers of Bletilla striata.

-

Processing: The tubers are washed, air-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Crude Bioactive Compounds

-

Objective: To extract a broad range of small-molecule secondary metabolites, including this compound.

-

Methodology:

-

The powdered tuber material (e.g., 10 kg) is subjected to reflux extraction with 95% ethanol. This process is typically repeated three to four times to ensure exhaustive extraction.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

3. Solvent Partitioning (Fractionation)

-

Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Methodology:

-

The crude ethanolic extract is suspended in water.

-

The aqueous suspension is then sequentially partitioned with solvents of increasing polarity:

-

Petroleum Ether (to remove non-polar compounds like fats and sterols)

-

Ethyl Acetate (EtOAc)

-

n-Butanol

-

-

Bioactivity-guided fractionation has shown that the most potent BChE inhibitory activity is typically found in the ethyl acetate fraction.[4] Therefore, this fraction is collected for further purification.

-

4. Chromatographic Purification of this compound

-

Objective: To isolate pure this compound from the enriched ethyl acetate fraction. This is a multi-step process.

-

Step 4.1: Silica Gel Column Chromatography

-

The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto a silica gel column (200-300 mesh).

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light.

-

Fractions with similar TLC profiles are combined.

-

-

Step 4.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The fraction(s) from column chromatography showing the presence of this compound (as determined by analytical HPLC and comparison with a standard, if available) are subjected to preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase is typically a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is removed from the collected fraction under vacuum to yield purified this compound.

-

5. Structural Elucidation

-

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathway Diagram: Cholinergic Anti-inflammatory Pathway

Caption: Proposed Mechanism of this compound via the Cholinergic Anti-inflammatory Pathway.

References

- 1. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological evaluation, molecular modeling and dynamics simulation of phenanthrenes isolated from Bletilla striata as butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthesis of Blestrin D

Disclaimer: The complete biosynthetic pathway of Blestrin D has not yet been fully elucidated in the scientific literature. This guide presents a scientifically informed hypothetical pathway based on established principles of plant secondary metabolism, particularly the known biosynthesis of structurally related phenanthrenes and stilbenoids.

Introduction to this compound

This compound is a phenanthrene-derived natural product isolated from the terrestrial orchid, Bletilla striata (Thunb. ex Murray) Rchb.f. This plant is well-known in traditional Asian medicine. Structurally, this compound is characterized by a 9,10-dihydrophenanthrene core with specific hydroxylation and methoxylation patterns. From a pharmacological standpoint, this compound has been identified as a potent inhibitor of butyrylcholinesterase (BChE), suggesting its potential as a lead compound for research into neurodegenerative diseases like Alzheimer's disease.

Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in its native plant or through heterologous expression systems.

Proposed Biosynthetic Pathway of this compound

The structure of this compound strongly suggests its origin from the phenylpropanoid and polyketide (acetate-malonate) pathways, which converge to form a stilbenoid precursor that subsequently undergoes cyclization.

Precursor Synthesis: The Shikimate and Acetate-Malonate Pathways

The biosynthesis initiates from primary metabolism, requiring precursors from two core pathways:

-

Shikimate Pathway: This pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into the aromatic amino acid L-phenylalanine.[1][2][3] This amino acid serves as the gateway to the phenylpropanoid pathway, providing the first C6-C3 aromatic unit.

-

Acetate-Malonate Pathway: This pathway provides malonyl-CoA units, which are derived from the carboxylation of acetyl-CoA.[4][5][6] Three molecules of malonyl-CoA are required to build the second aromatic ring of the stilbenoid backbone.

Formation of the Stilbenoid Backbone

The key steps to form the central stilbenoid precursor are as follows:

-

Phenylalanine to p-Coumaroyl-CoA: L-Phenylalanine is first deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid. Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.[7]

-

Condensation Reaction: The central enzyme, Stilbene Synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[8][9] This reaction involves a series of decarboxylative condensations and a final intramolecular aldol condensation to form the characteristic C6-C2-C6 stilbene scaffold, yielding a resveratrol-like precursor.

Cyclization to the Dihydrophenanthrene Core

It is widely accepted that plant phenanthrenes are formed via the intramolecular oxidative coupling of stilbene precursors.[10] For this compound, a dihydrophenanthrene, the precursor is likely a bibenzyl (a reduced stilbene).

-

Reduction: The stilbenoid precursor undergoes reduction of its central double bond, catalyzed by a putative Stilbene Reductase , to form a dihydrostilbenoid (bibenzyl) intermediate.

-

Oxidative Coupling: A regio- and stereo-specific intramolecular C-C bond formation occurs, likely catalyzed by a cytochrome P450 monooxygenase or a dirigent-protein-mediated laccase system. This reaction cyclizes the bibenzyl precursor to form the 9,10-dihydrophenanthrene core.

Tailoring Reactions

Following the formation of the core structure, a series of tailoring reactions, catalyzed by enzymes such as hydroxylases, O-methyltransferases (OMTs), and potentially glycosyltransferases, would modify the scaffold to produce the final this compound molecule. The specific sequence of these hydroxylation and methylation steps remains to be determined.

Visualization of the Proposed Pathway

The following diagram illustrates the key stages of the hypothetical biosynthetic pathway for this compound.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally determined, there is currently no quantitative data available regarding enzyme kinetics, precursor flux, or product yields. Such data would need to be generated through future experimental research.

General Experimental Protocols for Pathway Elucidation

Elucidating a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, proteomics, metabolomics, and biochemical assays. The following are general protocols that researchers would typically employ.[11][12][13]

Protocol 1: Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify putative genes involved in the this compound pathway by comparing gene expression in tissues that produce the compound versus those that do not.

Methodology:

-

Plant Material: Collect tissues from Bletilla striata, such as roots/tubers (known to produce phenanthrenes) and leaves (likely low producers). Induce production with elicitors like methyl jasmonate or fungal extracts if possible.

-

RNA Extraction: Isolate total RNA from all tissue samples using a suitable plant RNA extraction kit, followed by DNase treatment.

-

Library Preparation & Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform like Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between high- and low-producing tissues.

-

Annotate DEGs using databases (e.g., BLAST, KEGG, GO) to find candidates for PAL, C4H, 4CL, stilbene synthases (STS), reductases, cytochrome P450s, and O-methyltransferases (OMTs).

-

Protocol 2: In Vitro Biochemical Characterization of Candidate Enzymes

Objective: To confirm the function of a candidate enzyme (e.g., a putative Stilbene Synthase).

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Bletilla striata cDNA using PCR.

-

Heterologous Expression: Clone the gene into an expression vector (e.g., pET-28a) and transform it into a suitable host like E. coli BL21(DE3).

-

Protein Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA column for a His-tagged protein).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the presumed substrates (e.g., p-coumaroyl-CoA and malonyl-CoA), and necessary cofactors in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding acid and extracting with ethyl acetate).

-

-

Product Analysis: Analyze the reaction products using HPLC and LC-MS to identify the expected stilbenoid product by comparing its retention time and mass spectrum to an authentic standard.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a compelling scientific objective. Success in this area would not only deepen our understanding of the vast chemical diversity within the Orchidaceae family but also provide the genetic tools necessary for the sustainable biotechnological production of this promising therapeutic compound. Future work should focus on a combined 'omics' approach to identify all candidate genes, followed by rigorous biochemical validation to piece together the entire pathway from primary metabolites to the final tailored product.

References

- 1. bioone.org [bioone.org]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. Acetate-Malonate Pathway | PPTX [slideshare.net]

- 6. Acetate pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. snscourseware.org [snscourseware.org]

- 13. scribd.com [scribd.com]

Putative Mechanism of Action of Bilastine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the putative mechanism of action of Bilastine, a novel second-generation antihistamine. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its pharmacological properties, the signaling pathways it modulates, and the experimental evidence supporting its clinical use.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist with high selectivity for the H1 receptor.[1][2][3] It is indicated for the symptomatic treatment of allergic rhinitis and urticaria.[1][3][4] Its molecular structure confers a favorable safety profile, particularly with regard to central nervous system effects. This document synthesizes the current understanding of Bilastine's mechanism of action, drawing from preclinical and clinical research.

Putative Mechanism of Action

The primary mechanism of action of Bilastine is its selective and potent antagonism of the histamine H1 receptor.[1][2][3] During an allergic response, allergens trigger the degranulation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.[1][2] Histamine then binds to H1 receptors on various cell types, including smooth muscle and endothelial cells, resulting in the characteristic symptoms of an allergic reaction, such as sneezing, itching, rhinorrhea, and urticaria.

Bilastine competitively binds to the H1 receptor, preventing histamine from exerting its effects.[1][2][3] This blockade of the H1 receptor is the cornerstone of its therapeutic efficacy in allergic conditions.

Signaling Pathway of Histamine H1 Receptor and its Blockade by Bilastine

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the physiological responses associated with allergy. Bilastine, by blocking the H1 receptor, prevents the initiation of this signaling cascade.

Caption: Signaling pathway of the Histamine H1 receptor and its inhibition by Bilastine.

Quantitative Data from Clinical Studies

Numerous clinical trials have evaluated the efficacy and safety of Bilastine in allergic rhinitis and urticaria. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Bilastine in Allergic Rhinitis

| Study | N | Treatment Arms | Primary Endpoint | Results | Reference |

| Kuna et al., 2009 | 683 | Bilastine 20 mg, Cetirizine 10 mg, Placebo | Change from baseline in Total Symptom Score (TSS) | Bilastine was superior to placebo and comparable to cetirizine in reducing TSS. | [5] |

| Bachert et al., 2009 | 721 | Bilastine 20 mg, Desloratadine 5 mg, Placebo | Change from baseline in Total Symptom Score (TSS) | Bilastine significantly improved TSS compared to placebo and was non-inferior to desloratadine. | [5] |

| Okubo et al., 2017 | 793 | Bilastine 20 mg, Placebo | Change from baseline in Total Nasal Symptom Score (TNSS) | Bilastine demonstrated a statistically significant reduction in TNSS compared to placebo. | [5] |

| Sastre et al., 2012 | 652 | Bilastine 20 mg, Cetirizine 10 mg, Placebo | Change from baseline in Total Symptom Score (TSS) | Bilastine was significantly more effective than placebo and showed similar efficacy to cetirizine in reducing TSS. | [5] |

Table 2: Pharmacokinetic Properties of Bilastine

| Parameter | Value | Reference |

| Time to maximum plasma concentration (Tmax) | 1.13 hours | [2][3] |

| Absolute bioavailability | 61% | [2][3] |

| Plasma protein binding | 84-90% | [3] |

| Mean elimination half-life | 14.5 hours | [3] |

| Excretion | ~67% in feces, ~33% in urine (mainly as unchanged drug) | [2][3] |

Experimental Protocols

The clinical efficacy of Bilastine has been established through rigorous, well-controlled clinical trials. Below are the generalized methodologies employed in these key studies.

General Protocol for a Phase III Efficacy Study in Seasonal Allergic Rhinitis (SAR)

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

-

Participant Population: Patients aged 12-70 years with a history of SAR, a positive skin prick test to relevant seasonal allergens, and a predefined minimum baseline symptom score.[6]

-

Intervention:

-

Bilastine 20 mg once daily.

-

Placebo once daily.

-

Active comparator (e.g., Cetirizine 10 mg or Desloratadine 5 mg) once daily.

-

-

Treatment Duration: 2 to 4 weeks.

-

Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in the Total Symptom Score (TSS), which includes nasal and non-nasal symptoms.[5] Symptoms are usually recorded daily by the patient in a diary.

-

Secondary Efficacy Endpoints:

-

Change from baseline in individual symptom scores (e.g., sneezing, rhinorrhea, nasal itching, nasal congestion).

-

Change from baseline in non-nasal symptom scores (e.g., itchy/watery eyes, itchy ears/palate).

-

Quality of Life (QoL) assessments using validated questionnaires (e.g., Rhinoconjunctivitis Quality of Life Questionnaire - RQLQ).

-

-

Safety Assessments: Monitoring and recording of all adverse events (AEs), vital signs, and clinical laboratory tests.

Experimental Workflow for a Typical Phase III SAR Clinical Trial

Caption: Generalized workflow for a Phase III clinical trial of Bilastine in SAR.

Conclusion

The putative mechanism of action of Bilastine is well-characterized as a selective antagonist of the histamine H1 receptor. This action effectively blocks the downstream signaling cascade initiated by histamine, thereby alleviating the symptoms of allergic rhinitis and urticaria. Extensive clinical data supports its efficacy and favorable safety profile, positioning it as a valuable therapeutic option in the management of allergic disorders. Further research may continue to elucidate more subtle aspects of its interaction with the immune system.

References

- 1. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 2. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Efficacy and Safety of Bilastine in the Treatment of Allergic Rhinitis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Blestrin D: A Potential Therapeutic Modulator of Cholinergic and Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Blestrin D, a natural phenanthrene isolated from the tubers of Bletilla striata, has emerged as a compound of significant interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document provides a comprehensive overview of the known and potential therapeutic targets of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its implicated signaling pathways. The primary established target of this compound is butyrylcholinesterase (BChE), an enzyme of increasing importance in the progression of Alzheimer's disease. Furthermore, related compounds from Bletilla striata suggest that this compound may also modulate key inflammatory pathways, broadening its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Core Therapeutic Target: Butyrylcholinesterase (BChE)

This compound is a potent, mixed-type inhibitor of butyrylcholinesterase (BChE)[1][2][3]. BChE is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine. In the context of Alzheimer's disease, BChE activity is known to increase as the disease progresses, while AChE activity tends to decrease. This makes selective BChE inhibition a promising therapeutic strategy to manage the cholinergic deficit in later stages of the disease.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against BChE has been quantified, providing a key metric for its potential efficacy.

| Compound | Target | IC50 (μM) | Inhibition Type | Source Organism | Reference |

| This compound | BChE | 8.1 | Mixed-type | Bletilla striata | [1][2][3] |

Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The determination of BChE inhibitory activity is typically performed using a modified Ellman's spectrophotometric method.

Principle: This assay measures the activity of BChE by quantifying the rate of hydrolysis of a substrate, butyrylthiocholine (BTC), into thiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this colorimetric reaction.

Materials and Reagents:

-

Butyrylcholinesterase (BChE) enzyme solution (from equine or human serum)

-

Butyrylthiocholine iodide (BTC)

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of BChE, DTNB, and BTC in phosphate buffer.

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution at various concentrations (or solvent control)

-

BChE enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the BTC substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over a set period using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Therapeutic Targets: Insights from Related Compounds

Phytochemical investigations of Bletilla striata have revealed a rich diversity of phenanthrenes and related bibenzyl compounds. While direct evidence for this compound's activity on other targets is still emerging, the bioactivities of structurally similar compounds isolated from the same source provide strong indications of its potential broader therapeutic effects.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Several novel phenanthrene/bibenzyl trimers from Bletilla striata have been shown to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway[4]. This pathway is a critical regulator of the inflammatory response and is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Certain phenanthrene/bibenzyl trimers from Bletilla striata have also demonstrated significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B)[4]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, and its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. There is also growing evidence for the role of PTP1B in neuroinflammation.

Other Potential Activities

Extracts and isolated compounds from Bletilla striata have been reported to possess a wide range of biological activities, including:

-

Antiproliferative and Proapoptotic Effects: Phenanthrene derivatives have shown cytotoxicity against lung cancer cells[5][6].

-

Antiviral Activities: Phenanthrenes from Bletilla striata have demonstrated antiviral activity against the influenza virus[7].

-

Antibacterial and Antioxidant Activities: The plant is known to contain compounds with antibacterial and antioxidant properties[7][8].

These findings suggest that this compound may have a broader pharmacological profile than just BChE inhibition, warranting further investigation into these other potential therapeutic avenues.

Experimental Workflow: From Isolation to Activity Assessment

The discovery and characterization of this compound and its therapeutic potential follow a systematic experimental workflow.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, with a well-defined primary target in BChE and strong indications of broader anti-inflammatory and other bioactivities. The data gathered to date provides a solid foundation for further preclinical and clinical development.

Future research should focus on:

-

Target Validation: Confirming the inhibitory effects of pure this compound on the NF-κB pathway and PTP1B.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions of this compound with its targets through advanced techniques such as X-ray crystallography and cryo-electron microscopy.

-

In Vivo Efficacy: Evaluating the therapeutic effects of this compound in animal models of Alzheimer's disease and other relevant conditions.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

The continued investigation of this compound and related compounds from Bletilla striata holds significant promise for the discovery of novel medicines to address complex diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two novel phenanthraquinones with anti-cancer activity isolated from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Modeling of Protein Binding for Novel Compounds

Introduction

The identification and characterization of protein-ligand interactions are foundational to modern drug discovery and development. In silico modeling provides a powerful, cost-effective, and rapid approach to predict, analyze, and optimize these interactions before committing to resource-intensive experimental validation. This technical guide outlines a comprehensive computational workflow for investigating the protein binding profile of a novel or hypothetical compound, referred to herein as "Blestrin D." While specific experimental data on "this compound" is not available in the public domain, this document serves as a detailed methodological framework for researchers, scientists, and drug development professionals. It details the core computational experiments, data presentation standards, and the visualization of complex biological and logical processes.

The methodologies described are grounded in established computational techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, which are routinely used to accelerate the discovery of new therapeutic agents.[1][2]

Section 1: The In Silico Workflow for Protein-Ligand Interaction Analysis

The computational investigation of a novel compound's binding properties follows a structured, multi-step process. This workflow is designed to progressively refine our understanding of the interaction, from initial broad screening to detailed energetic and conformational analysis.

Step 1: Target Identification and Preparation

The initial step involves identifying potential protein targets for the compound. This can be achieved through various methods, including literature review of similar compounds, ligand-based virtual screening against known protein databases, or analysis of disease-related pathways. Once a target protein is selected, its three-dimensional structure is required. This is typically obtained from a public repository like the Protein Data Bank (PDB).

Protocol for Target Preparation:

-

Structure Retrieval: Download the 3D crystallographic or NMR structure of the target protein from the PDB.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any pre-existing ligands.[3]

-

Protonation and Optimization: Add hydrogen atoms to the protein structure, which are often absent in crystallographic files. Assign correct protonation states for titratable residues (e.g., Histidine) at a physiological pH.

-

Energy Minimization: Use a force field (e.g., CHARMm) to perform energy minimization on the protein structure to relieve any steric clashes or unfavorable geometries.[3]

Step 2: Ligand Preparation

The 3D structure of the ligand ("this compound") must be generated and optimized for docking.

Protocol for Ligand Preparation:

-

Structure Generation: Obtain the 2D or 3D structure of the ligand from a database like PubChem or draw it using chemical sketcher software.

-

Energy Minimization: Optimize the ligand's geometry using a suitable force field to find a low-energy conformation.

-

Charge Calculation: Assign partial atomic charges to the ligand atoms.

Step 3: Molecular Docking

Molecular docking is a computational method used to predict the preferred binding mode (pose) and affinity of a ligand to a protein's binding site.[4][5] It is a fast and effective way to screen large numbers of compounds or to get an initial understanding of the binding interaction.[2]

Protocol for Molecular Docking (using AutoDock Vina as an example):

-

Binding Site Definition: Identify the binding site on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using pocket-finding algorithms.[6] A grid box is defined around this site to constrain the search space for the ligand.

-

Docking Execution: Run the docking algorithm, which will systematically explore different conformations and orientations of the ligand within the defined binding site.

-

Scoring and Pose Selection: The docking program calculates a score for each generated pose, typically expressed as a binding energy (e.g., in kcal/mol).[7] The pose with the lowest (most favorable) score is considered the most likely binding mode. Multiple poses are often generated and analyzed.[4]

Step 4: Molecular Dynamics (MD) Simulation

While docking treats the protein as largely rigid, MD simulations introduce flexibility and the effects of solvent (water) to provide a more realistic model of the protein-ligand complex over time.[4] This step is crucial for assessing the stability of the predicted binding pose.

Protocol for MD Simulation:

-

System Setup: The protein-ligand complex from the best docking pose is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.[5]

-

Equilibration: The system is gradually heated to a physiological temperature and pressure is stabilized to allow the system to reach equilibrium.

-

Production Run: A long-duration simulation (e.g., 20-100 nanoseconds) is performed, during which the trajectory (atomic coordinates over time) of the complex is saved.[8]

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time. A stable RMSD suggests a stable binding pose.[8]

Step 5: Binding Free Energy Calculation

The final step is to calculate the binding free energy with higher accuracy than the initial docking score. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used for this purpose.

Protocol for MM/PBSA Calculation:

-

Snapshot Extraction: Multiple snapshots (frames) are extracted from the stable portion of the MD simulation trajectory.

-

Energy Calculation: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated separately.

-

Binding Energy Determination: The binding free energy (ΔG

bind) is calculated by subtracting the energies of the free protein and ligand from the energy of the complex.

The entire workflow is visualized in the diagram below.

Section 2: Data Presentation and Interpretation

Quantitative results from in silico studies must be presented clearly to allow for comparison and interpretation. Tables are an effective format for summarizing key data points.

Molecular Docking Results

Docking simulations provide estimates of binding affinity and identify key interacting residues. This data can be compared with known inhibitors (controls) to gauge potential potency.

| Compound | Target Protein | Docking Score (kcal/mol) | Est. Inhibition Constant (K | Key Interacting Residues |

| This compound | Kinase X | -10.5 | 150.2 nM | GLN-85, LYS-30, ASP-145 |

| Control Drug A | Kinase X | -9.8 | 275.5 nM | GLN-85, LEU-132, ASP-145 |

| This compound | Protease Y | -7.2 | 8.5 µM | HIS-41, CYS-145 |

| Control Drug B | Protease Y | -8.9 | 950.1 nM | HIS-41, SER-144, MET-165 |

Table 1: Example summary of molecular docking results for "this compound" against two hypothetical protein targets. Lower docking scores indicate stronger predicted binding.

MD Simulation and Binding Free Energy Results

MD simulations provide insights into the stability of the protein-ligand complex, while MM/PBSA calculations offer a more refined estimate of binding energy.

| System | Avg. Ligand RMSD (Å) | Avg. Protein RMSD (Å) | MM/PBSA ΔG | Key Contributions |

| This compound - Kinase X | 1.2 ± 0.3 | 1.8 ± 0.4 | -255.7 ± 15.2 | Electrostatic, van der Waals |

| Control Drug A - Kinase X | 1.5 ± 0.4 | 1.9 ± 0.5 | -210.4 ± 18.9 | van der Waals |

Table 2: Example summary of MD simulation stability (RMSD) and MM/PBSA binding free energy calculations. A low and stable RMSD indicates the binding pose is maintained throughout the simulation.

Section 3: Signaling Pathway Context

Understanding the biological context of the target protein is crucial. In silico modeling can help hypothesize how a compound like "this compound" might modulate a specific signaling pathway. For instance, if "this compound" is found to inhibit a key kinase, it could interrupt a phosphorylation cascade essential for cell proliferation.

Below is a diagram representing a hypothetical kinase signaling pathway that could be modulated by an inhibitor.

This diagram illustrates how an inhibitor like "this compound," by binding to a kinase such as Raf, can block the downstream phosphorylation cascade, ultimately preventing a cellular response like proliferation. This provides a clear visual hypothesis for the compound's mechanism of action.

Conclusion

In silico modeling is an indispensable component of the modern drug discovery pipeline. By following a systematic workflow of target and ligand preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can efficiently generate and test hypotheses about a novel compound's biological activity. The clear presentation of quantitative data and the visualization of complex interactions and pathways are essential for interpreting results and guiding subsequent experimental validation. This guide provides a robust framework for applying these computational techniques to characterize the protein binding properties of new chemical entities.

References

- 1. In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Performance Drug Discovery: Computational Screening by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 6. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]

- 7. Molecular Docking Studies of Potential Multifloroside and Trimyristin as Inhibitor for Anti Malaria | Atlantis Press [atlantis-press.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Blestrin D Treatment for In Vitro Cell Culture

A thorough search for "Blestrin D" in scientific literature and public databases has not yielded any information on a compound with this name. It is possible that "this compound" is a novel proprietary compound not yet disclosed in publicly available research, a misspelling of an existing compound, or a hypothetical substance.

Without information on the molecular nature, mechanism of action, and biological targets of "this compound," it is not possible to provide a specific and accurate treatment protocol for its use in in vitro cell culture. The development of such a protocol is a complex process that relies on empirical data from extensive experimentation.

To facilitate the creation of the requested application notes and protocols, it is essential to have baseline information about "this compound." If you can provide details on any of the following, a more tailored and useful set of guidelines can be generated:

-

Compound Class: Is this compound a small molecule, peptide, antibody, natural product, etc.?

-

Presumed Mechanism of Action: What is the expected biological effect of this compound? For example, is it an enzyme inhibitor, a receptor agonist/antagonist, a cytotoxic agent, or does it modulate a specific signaling pathway?

-

Target Cell Lines: What type of cells (e.g., cancer cell lines, primary cells, stem cells) is this compound intended to be used on?

-

Known Analogs or Related Compounds: Are there any known molecules that are structurally or functionally similar to this compound? Information on related compounds can provide a starting point for protocol development.

In the absence of specific information on "this compound," the following sections provide generalized protocols and considerations for testing a novel compound in an in vitro cell culture setting. These are intended to serve as a template and will require significant optimization for any specific compound.

I. General Considerations for In Vitro Compound Treatment

Before initiating experiments, several factors must be considered to ensure reliable and reproducible results.

1. Compound Preparation and Storage:

-

Solubility: Determine the appropriate solvent for this compound. Commonly used solvents include sterile phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or ethanol. The final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically <0.1% for DMSO).

-

Stock Solution: Prepare a high-concentration stock solution of this compound. This allows for the addition of small volumes to the culture medium, minimizing solvent effects.

-

Storage: Store the stock solution under conditions that maintain its stability (e.g., -20°C or -80°C, protected from light). Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

2. Cell Line Selection and Maintenance:

-

Cell Line Authentication: Ensure the cell lines used are authenticated and free from mycoplasma contamination.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with the appropriate serum and antibiotics, and incubate at the correct temperature and CO2 concentration.

-

Seeding Density: Optimize the cell seeding density to ensure they are in the logarithmic growth phase at the time of treatment.

II. Generalized Experimental Protocols

The following are template protocols for common in vitro assays used to characterize the effects of a novel compound.

A. Determining Optimal Concentration: Cytotoxicity/Viability Assay

This protocol is designed to determine the concentration range of this compound that affects cell viability.

Table 1: Example Data Layout for IC50 Determination

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 98 ± 4.8 |

| 1 | 85 ± 6.1 |

| 10 | 52 ± 7.3 |

| 100 | 15 ± 3.9 |

| 1000 | 2 ± 1.5 |

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Investigating Mechanism of Action: Apoptosis Assay

This protocol can be used to determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

Table 2: Example Data Layout for Apoptosis Analysis

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| This compound (IC50) | 25.4 ± 3.1 | 15.2 ± 2.5 | 1.2 ± 0.4 |

| Staurosporine (Positive Control) | 45.8 ± 4.5 | 20.1 ± 2.9 | 2.5 ± 0.7 |

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for a specified time. Include vehicle-treated and positive control (e.g., staurosporine) groups.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

III. Visualization of Potential Pathways and Workflows

The following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway that could be investigated if this compound were found to have anti-cancer properties.

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Blestrin D

Disclaimer: The compound "Blestrin D" was not identified in the available literature. Based on phonetic similarity, this document assumes the user is referring to Brucein D , a known natural compound with cytotoxic properties. The provided information and protocols are based on established methodologies for cytotoxicity testing and the known mechanism of Brucein D.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1][2][3] The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[1][2][3][4] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically. This application note provides a detailed protocol for determining the cytotoxic effects of this compound (assumed to be Brucein D) on a selected cancer cell line using the MTT assay. Brucein D has been reported to induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of Bax, Bak, and Bcl-2 gene expression.[5]

Data Presentation

Table 1: Example of Raw Absorbance Data from MTT Assay

| Concentration of this compound (µg/mL) | Replicate 1 (OD 570 nm) | Replicate 2 (OD 570 nm) | Replicate 3 (OD 570 nm) | Average OD |

| 0 (Vehicle Control) | 1.254 | 1.289 | 1.267 | 1.270 |

| 1 | 1.103 | 1.121 | 1.098 | 1.107 |

| 5 | 0.856 | 0.879 | 0.865 | 0.867 |

| 10 | 0.632 | 0.645 | 0.638 | 0.638 |

| 20 | 0.411 | 0.423 | 0.418 | 0.417 |

| 50 | 0.205 | 0.211 | 0.208 | 0.208 |

| 100 | 0.102 | 0.105 | 0.103 | 0.103 |

| Blank (Media Only) | 0.052 | 0.055 | 0.053 | 0.053 |

Table 2: Calculation of Percentage Cell Viability and IC50 Value

| Concentration of this compound (µg/mL) | Average OD | Corrected Average OD (Average OD - Blank OD) | % Cell Viability |

| 0 | 1.270 | 1.217 | 100.00 |

| 1 | 1.107 | 1.054 | 86.61 |

| 5 | 0.867 | 0.814 | 66.89 |

| 10 | 0.638 | 0.585 | 48.07 |

| 20 | 0.417 | 0.364 | 29.91 |

| 50 | 0.208 | 0.155 | 12.74 |

| 100 | 0.103 | 0.050 | 4.11 |

| IC50 (µg/mL) | ~9.5 |

Experimental Protocols

Materials and Reagents

-

Cell Line: Appropriate cancer cell line (e.g., T24 bladder cancer cells for Brucein D studies[5])

-

This compound (Brucein D): Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO)

-

Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[2][6] The solution should be filter-sterilized and protected from light.[6]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[4]

-

Phosphate-Buffered Saline (PBS): Sterile

-

96-well flat-bottom sterile plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[4]

-

Humidified incubator at 37°C with 5% CO2[3]

Experimental Workflow

Caption: Experimental workflow for MTT-based cytotoxicity testing of this compound.

Detailed Protocol

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count to determine cell viability.[7]

-

Dilute the cells in fresh culture medium to a final concentration that will result in 80-90% confluency after the desired incubation period. Optimal seeding density should be determined for each cell line, typically ranging from 1,000 to 100,000 cells per well.[4]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank for background absorbance.[2]

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[7]

-

-

Cell Treatment:

-

Prepare a series of dilutions of this compound in culture medium from the stock solution. A common approach is to use serial dilutions.[7]

-

Include a vehicle control group, which receives the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound.

-

Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Assay:

-

Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the blank.[3][8]

-

Incubate the plate for an additional 2-4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.

-

After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4] For suspension cells, centrifugation of the plate is required before aspirating the supernatant.[4]

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6]

-

To ensure complete solubilization, the plate can be placed on an orbital shaker for 15 minutes.[2][6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][4]

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells to obtain the corrected absorbance.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control) x 100

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[4]

-

Signaling Pathway

Caption: Proposed signaling pathway of this compound (Brucein D)-induced apoptosis.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Changes Induced by Blestrin D Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blestrin D is a potent, mixed-type inhibitor of butyrylcholinesterase (BChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of BChE by this compound leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. This modulation of cholinergic signaling can have profound effects on various downstream cellular pathways. Western blotting is a powerful technique to investigate these changes by detecting specific proteins and their post-translational modifications, providing insights into the mechanism of action of this compound.[2][3]

These application notes provide a detailed protocol for utilizing Western blot analysis to study the effects of this compound on a key signaling pathway. We will focus on a hypothetical pathway where increased acetylcholine levels, due to this compound treatment, activate the M1 muscarinic acetylcholine receptor (M1-mAChR), a Gαq-coupled receptor, leading to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.

Postulated Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound treatment.

Caption: Proposed this compound signaling pathway.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a Western blot experiment analyzing the effects of this compound on key proteins in the M1-mAChR/MAPK-ERK signaling pathway in a neuronal cell line (e.g., SH-SY5Y) after 24 hours of treatment. Data are presented as the mean relative protein expression normalized to a loading control (e.g., GAPDH or β-actin) ± standard deviation from three independent experiments.

| Target Protein | Treatment Group | Mean Relative Expression | Standard Deviation | P-value (vs. Control) |

| M1-mAChR | Vehicle Control | 1.00 | 0.12 | - |

| This compound (1 µM) | 1.05 | 0.15 | > 0.05 | |

| This compound (10 µM) | 0.98 | 0.11 | > 0.05 | |

| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 | 0.09 | - |

| This compound (1 µM) | 1.85 | 0.21 | < 0.05 | |

| This compound (10 µM) | 2.54 | 0.33 | < 0.01 | |

| Total ERK1/2 | Vehicle Control | 1.00 | 0.10 | - |

| This compound (1 µM) | 1.02 | 0.13 | > 0.05 | |

| This compound (10 µM) | 1.06 | 0.09 | > 0.05 | |

| p-CREB (Ser133) | Vehicle Control | 1.00 | 0.15 | - |

| This compound (1 µM) | 1.62 | 0.18 | < 0.05 | |

| This compound (10 µM) | 2.15 | 0.25 | < 0.01 | |

| Total CREB | Vehicle Control | 1.00 | 0.11 | - |

| This compound (1 µM) | 1.04 | 0.14 | > 0.05 | |

| This compound (10 µM) | 0.99 | 0.12 | > 0.05 |

Experimental Protocols

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in complete growth medium in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in serum-free medium to the final desired concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control with the same final concentration of the solvent.

-

Treatment: Once the cells reach the desired confluency, replace the growth medium with serum-free medium containing the appropriate concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

II. Protein Extraction (Lysis)

-

Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]

-

Lysis Buffer Preparation: Prepare an appropriate lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.[5]

-

Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well and scrape the adherent cells using a cell scraper.[4][6]

-

Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[4]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

III. Protein Quantification

-

Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

-

Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).

-

Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.

-

Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

IV. SDS-PAGE and Protein Transfer

-

Sample Preparation: Based on the protein concentration, dilute the lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][6]

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[7] Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency.

-

Electrophoresis: Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2][3]

V. Immunoblotting

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-CREB, anti-CREB, anti-M1-mAChR, or a loading control antibody like anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[6][7]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VI. Detection and Analysis

-

Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

-

Signal Capture: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band in the same lane.

Experimental Workflow Visualization

The following diagram provides a visual representation of the Western blot workflow.

Caption: Western Blot Experimental Workflow.

References

- 1. An In Vivo Pharmacological Screen Identifies Cholinergic Signaling as a Therapeutic Target in Glial-Based Nervous System Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Blestrin D

Introduction

Blestrin D is a novel therapeutic agent under investigation for its potential to induce apoptosis, or programmed cell death, in cancer cells. Understanding the kinetics and molecular pathways of this compound-induced apoptosis is crucial for its development as a potential anti-cancer drug. Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful and quantitative method to analyze various stages of apoptosis at the single-cell level.[4][5] This document provides detailed protocols for assessing apoptosis in cells treated with this compound using the Annexin V and Propidium Iodide (PI) staining method.

Principle of Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact plasma membranes.[5][7] PI can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA to emit a strong red fluorescence.[7]

By using Annexin V and PI staining simultaneously, flow cytometry can distinguish between four cell populations:

-

Annexin V- / PI- : Live, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells (rarely observed).

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize hypothetical, yet representative, quantitative data from dose-response and time-course experiments analyzing this compound-induced apoptosis in a cancer cell line (e.g., Jurkat cells).

Table 1: Dose-Response Effect of this compound on Apoptosis Induction

| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |

| 5 | 62.1 ± 4.2 | 25.4 ± 3.3 | 12.5 ± 2.1 |

| 10 | 35.8 ± 5.1 | 40.2 ± 4.5 | 24.0 ± 3.8 |

| 25 | 15.3 ± 3.9 | 35.5 ± 5.2 | 49.2 ± 6.3 |

| 50 | 5.1 ± 1.8 | 10.3 ± 2.5 | 84.6 ± 7.1 |

Data are presented as mean ± standard deviation from three independent experiments after a 24-hour treatment period.

Table 2: Time-Course of Apoptosis Induction with 10 µM this compound

| Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 | 96.1 ± 1.9 | 2.1 ± 0.5 | 1.8 ± 0.4 |

| 4 | 80.5 ± 3.8 | 15.3 ± 2.9 | 4.2 ± 1.1 |

| 8 | 65.2 ± 4.5 | 28.9 ± 3.7 | 5.9 ± 1.5 |

| 12 | 50.1 ± 5.2 | 38.5 ± 4.1 | 11.4 ± 2.3 |

| 24 | 35.8 ± 5.1 | 40.2 ± 4.5 | 24.0 ± 3.8 |

| 48 | 10.2 ± 2.8 | 15.7 ± 3.1 | 74.1 ± 6.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell line of interest (e.g., Jurkat, HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

-

Microcentrifuge tubes

-

Flow cytometer

Protocol: Annexin V/PI Staining for Flow Cytometry

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere and grow overnight (for adherent cells).

-

Treat cells with varying concentrations of this compound (for dose-response) or with a fixed concentration for different time points (for time-course). Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Harvesting:

-

Suspension cells: Gently collect the cells into a 15 mL conical tube.

-

Adherent cells: Collect the culture medium (which may contain floating apoptotic cells) into a 15 mL conical tube.[8] Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA or Accutase).[8] Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.[9]

-

Discard the supernatant.

-

-

Washing:

-

Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300-400 x g for 5 minutes.

-

Discard the supernatant. Repeat this wash step once.[7]

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.[8]

-

Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube.[8]

-

Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6][8]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[8]

-

Set up appropriate voltage settings and compensation for FITC and PI channels using single-stained controls.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to generate dot plots and quantify the percentage of cells in each quadrant.

-

Visualizations

Signaling Pathways

The induction of apoptosis by natural compounds like this compound often involves the intrinsic (mitochondrial) pathway.[1][3] This pathway is initiated by intracellular stress, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: Intrinsic pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates the key steps in the flow cytometry analysis of this compound-induced apoptosis.

Caption: Experimental workflow for Annexin V/PI staining.

Logical Relationship of Flow Cytometry Results

This diagram shows the interpretation of the four distinct cell populations obtained from the Annexin V/PI flow cytometry analysis.

Caption: Interpretation of Annexin V/PI flow cytometry data.

References

- 1. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avicin D selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitization for anticancer drug-induced apoptosis by betulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for In Vivo Evaluation of Blestrin D in Mouse Models: A Generalized Approach

Disclaimer: Publicly available scientific literature lacks specific details regarding the in vivo dosing, administration, and efficacy of Blestrin D in mouse models. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel compound like this compound, based on standard practices in pharmacological research. The quantitative data and experimental designs are illustrative and should be adapted based on preliminary in vitro and pilot in vivo studies.

Introduction to this compound

This compound is a natural compound isolated from the tubers of Bletilla striata, a plant used in traditional Chinese medicine.[1][2][3][4] Its chemical formula is C30H24O6.[1] Preclinical research suggests that this compound may have therapeutic potential for Alzheimer's disease.[5][6] It has been identified as a potent mixed-type inhibitor of butyrylcholinesterase (BChE) with an IC50 value of 8.1 μM.[5][6] Additionally, studies have explored its potential anti-melanogenic properties using zebrafish models.[7][8]

Generalized Protocol for In Vivo Pharmacokinetic (PK) Studies

A crucial first step in evaluating a new compound in vivo is to understand its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Single-Dose Pharmacokinetics of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following a single administration.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose in sterile water)

-

8-10 week old C57BL/6 mice

-

Administration equipment (e.g., oral gavage needles, syringes for intravenous injection)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer this compound to mice via the selected route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical starting dose for a novel compound might range from 5 to 50 mg/kg.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters from the concentration-time data.

Data Presentation: Illustrative Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic data for this compound following a single 10 mg/kg oral dose.

| Parameter | Description | Illustrative Value |

| Cmax | Maximum plasma concentration | 1.2 µg/mL |

| Tmax | Time to reach Cmax | 2 hours |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 6.8 µg*h/mL |

| t1/2 | Elimination half-life | 4.5 hours |

| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation (requires IV data for comparison) | 15% |

Generalized Protocol for In Vivo Efficacy Studies

Given this compound's potential as a butyrylcholinesterase inhibitor, a relevant efficacy study would involve an animal model of Alzheimer's disease.

Experimental Protocol: Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the therapeutic efficacy of this compound in improving cognitive function and reducing Alzheimer's-like pathology in a transgenic mouse model (e.g., 5XFAD mice).

Materials:

-

5XFAD transgenic mice and wild-type littermates (age-matched, e.g., 6 months old)

-

This compound

-

Vehicle

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Tissue collection and processing reagents

-

Immunohistochemistry reagents and antibodies (e.g., for amyloid-beta plaques)

Procedure:

-

Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle-treated wild-type, Vehicle-treated 5XFAD, this compound-treated 5XFAD).

-

Dosing Regimen: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks). The dose would be informed by the PK study (e.g., 10 mg/kg/day).

-

Behavioral Testing: Conduct cognitive assessments during the final week of treatment.